1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
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Overview
Description
This compound is a type of saturated bicyclic structure . It is part of the bicyclo[2.1.1]hexane family, which is becoming increasingly important in the design and development of new pharmaceuticals . These bicycles are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .
Synthesis Analysis
The synthesis of bicyclo[2.1.1]hexanes involves the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular formula of the compound is C10H14O4. The structure of the compound includes a bicyclo[2.1.1]hexane core . The geometric properties of 1,2-disubstituted bicyclo[2.1.1]hexanes are similar to those of ortho-substituted benzene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes include the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Physical and Chemical Properties Analysis
The molecular weight of the compound is 198.218. More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Novel Synthetic Approaches and Applications
Synthetic Methodologies and Analogs of Amino Acids
Research has focused on the synthesis of novel, non-natural spiro-linked amino acids, which are conformationally rigid analogs of glutamic acid and lysine. These compounds have been synthesized from precursors like 3-methylidenecyclobutanecarbonitrile, utilizing catalytic cycloadditions, chemoselective reductions, and hydrolysis steps. The rigid structures of these analogs offer potential in studying protein interactions and designing peptidomimetics with enhanced stability and specificity (Yashin et al., 2019).
Mechanistic Insights into Strained Carbenes
Studies have explored the behavior of strained carbene intermediates, such as spiro[3.3]hept-1-ylidene, produced via high-vacuum flash pyrolysis. The research elucidates the mechanisms of [1,2]-sigmatropic rearrangements and the formation of novel cyclic compounds through ring-contraction and expansion processes. This knowledge aids in understanding reaction pathways and designing new synthetic routes for cyclic compounds (Rosenberg et al., 2016).
Advancements in GABAergic Modulators
The synthesis of spiro[2.3]hexane amino acids as conformationally restricted analogs of γ-aminobutyric acid highlights the quest for new modulators of GABAergic cascades. These compounds could offer novel insights into neurotransmission and have potential therapeutic applications in neurological disorders (Yashin et al., 2017).
Cyclopropane and Spirocyclobutane Derivatives
Research into the oxidative and hydrolytic cleavage of cyclopropane and spirocyclobutane derivatives opens up new synthetic pathways for bicyclic and spirocyclic compounds. Such studies are crucial for developing novel synthetic intermediates and understanding the reactivity of complex molecular frameworks (Novikov et al., 2010).
Future Directions
Saturated bicycles like bicyclo[2.1.1]hexanes are becoming increasingly important in the design and development of new pharmaceuticals . Many substitution patterns are underexplored as building blocks , indicating a potential area for future research. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space , suggesting another promising direction for future studies.
Properties
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10/h11H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLFPKMOZVKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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